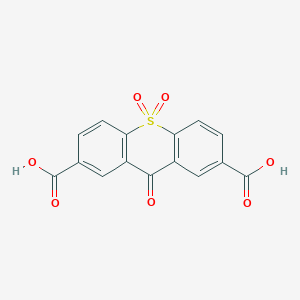
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of thioxanthenes, which are characterized by their tricyclic structure containing sulfur and oxygen atoms. The presence of carboxylic acid groups at positions 2 and 7 adds to its reactivity and potential for forming derivatives.
準備方法
The synthesis of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the oxidation of thioxanthene derivatives using strong oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the oxidation process. Industrial production methods may involve large-scale oxidation reactions followed by purification steps to isolate the desired compound .
化学反応の分析
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters, amides, and other derivatives.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form cyclic anhydrides or imides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases like cancer and viral infections.
作用機序
The mechanism of action of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to modulation of cellular processes. For example, its derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects. The exact molecular targets and pathways depend on the specific derivative and its structure .
類似化合物との比較
Similar compounds to 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid include:
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Known for its photoclick reactivity and applications in bioorthogonal chemistry.
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid: Another thioxanthene derivative with similar structural features.
9,10,10-Trioxo-7-propoxy-9,10-dihydro-10lambda~6~-thioxanthene: Studied for its monoamine oxidase inhibitory activity.
特性
CAS番号 |
51762-55-1 |
|---|---|
分子式 |
C15H8O7S |
分子量 |
332.3 g/mol |
IUPAC名 |
9,10,10-trioxothioxanthene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C15H8O7S/c16-13-9-5-7(14(17)18)1-3-11(9)23(21,22)12-4-2-8(15(19)20)6-10(12)13/h1-6H,(H,17,18)(H,19,20) |
InChIキー |
JBXXCFWIACSCEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(S2(=O)=O)C=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
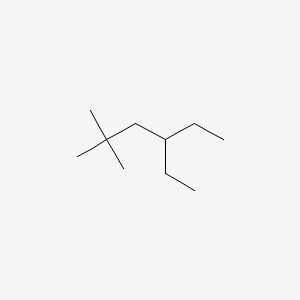
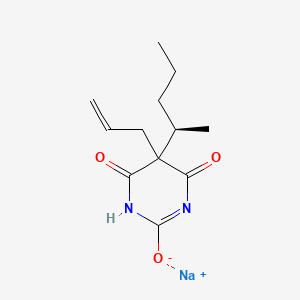
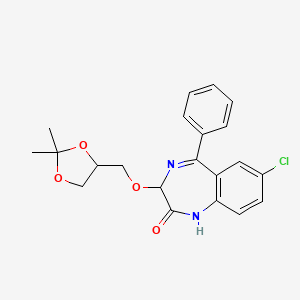
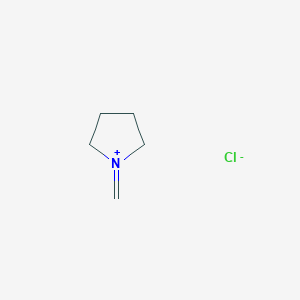
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
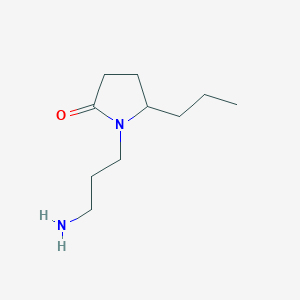
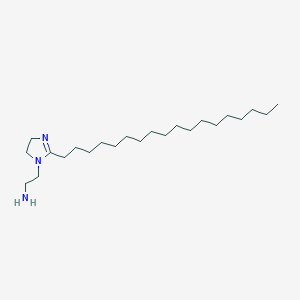
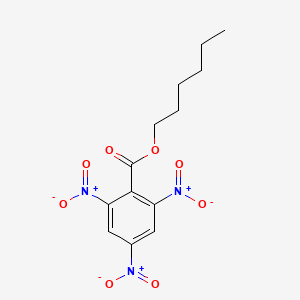
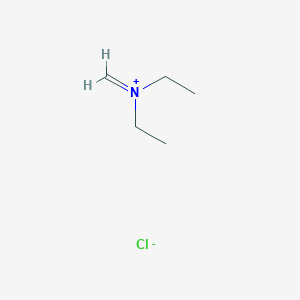
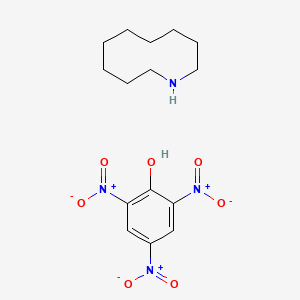

![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
